2-(4-Fluorophenyl)-3-oxopentanenitrile
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Overview
Description
2-(4-Fluorophenyl)-3-oxopentanenitrile is an organic compound that features a fluorinated aromatic ring and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-3-oxopentanenitrile typically involves the reaction of 4-fluorobenzaldehyde with a suitable nitrile source under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the nitrile, followed by the addition of 4-fluorobenzaldehyde to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-3-oxopentanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require strong bases or nucleophiles.
Major Products Formed
Oxidation: Formation of 2-(4-Fluorophenyl)-3-oxopentanoic acid.
Reduction: Formation of 2-(4-Fluorophenyl)-3-aminopentanenitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Fluorophenyl)-3-oxopentanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-3-oxopentanenitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)-3-oxobutanenitrile
- 2-(4-Fluorophenyl)-3-oxopropanenitrile
- 2-(4-Fluorophenyl)-3-oxopentanamide
Uniqueness
2-(4-Fluorophenyl)-3-oxopentanenitrile is unique due to its specific combination of a fluorinated aromatic ring and a nitrile group, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may offer different pharmacokinetic properties and binding affinities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C11H10FNO |
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Molecular Weight |
191.20 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-3-oxopentanenitrile |
InChI |
InChI=1S/C11H10FNO/c1-2-11(14)10(7-13)8-3-5-9(12)6-4-8/h3-6,10H,2H2,1H3 |
InChI Key |
LTIRODLXJWWVRN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C#N)C1=CC=C(C=C1)F |
Origin of Product |
United States |
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